
顺式-3-甲基-2-己烯酸
描述
3-Methylhex-2-enoic acid is a monounsaturated fatty acid with the molecular formula C7H12O2. It is characterized by the presence of a methyl group at the third position and a double bond between the second and third carbon atoms. This compound is known for its distinctive odor and is a component found in human sweat, particularly in individuals with certain medical conditions .
科学研究应用
3-Methylhex-2-enoic acid has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its role in human sweat and its potential as a biomarker for certain medical conditions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders.
Industry: It is used in the flavor and fragrance industry due to its distinctive odor, contributing to the formulation of various products
作用机制
Target of Action
cis-3-Methyl-2-hexenoic acid, also known as 2-Hexenoic acid, 3-methyl-, (2E)- or 3-Methylhex-2-enoic acid, is an unsaturated short-chain fatty acid . Its primary targets are the axillary (underarm) apocrine glands of Caucasians and some Asians . These glands secrete sweat, which contains this compound .
Mode of Action
The compound interacts with its targets by being secreted in sweat . Once secreted, it contributes to the characteristic odor of human sweat . Hexanoic acids such as cis-3-Methyl-2-hexenoic acid have a hircine odor .
Biochemical Pathways
The biochemical pathways affected by cis-3-Methyl-2-hexenoic acid are primarily related to sweat secretion and odor production . The compound is secreted by the axillary apocrine glands and contributes to the characteristic odor of human sweat .
Pharmacokinetics
Given that it is a medium-chain fatty acid , it is likely to be absorbed and metabolized in a manner similar to other fatty acids.
Result of Action
The primary result of the action of cis-3-Methyl-2-hexenoic acid is the production of a characteristic odor in human sweat . This odor is most prominent in the sweat of Caucasian men .
Action Environment
The action of cis-3-Methyl-2-hexenoic acid is influenced by environmental factors such as temperature and humidity, which can affect sweat production and thus the concentration of the compound on the skin . Additionally, individual genetic factors may influence the production and perception of this compound .
生化分析
Biochemical Properties
Cis-3-methyl-2-hexenoic acid plays a significant role in biochemical reactions, particularly in the context of human metabolism. This compound interacts with various enzymes and proteins, including those involved in fatty acid metabolism. For instance, it is metabolized by enzymes such as fatty acid desaturases and elongases, which modify its structure and function. Additionally, cis-3-methyl-2-hexenoic acid can bind to specific receptors on the surface of cells, influencing cellular signaling pathways and metabolic processes .
Cellular Effects
Cis-3-methyl-2-hexenoic acid has been shown to affect various types of cells and cellular processes. In particular, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects can vary depending on the cell type and the concentration of cis-3-methyl-2-hexenoic acid present .
Molecular Mechanism
The molecular mechanism of action of cis-3-methyl-2-hexenoic acid involves its interactions with biomolecules at the cellular level. This compound can bind to specific receptors or enzymes, leading to changes in their activity. For instance, it may inhibit or activate enzymes involved in fatty acid metabolism, resulting in alterations in metabolic flux and gene expression. Additionally, cis-3-methyl-2-hexenoic acid can influence the expression of genes related to lipid metabolism and cellular signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cis-3-methyl-2-hexenoic acid can change over time. This compound is relatively stable under standard conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term studies have shown that cis-3-methyl-2-hexenoic acid can have lasting effects on cellular function, including alterations in gene expression and metabolic activity. These effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of cis-3-methyl-2-hexenoic acid vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and metabolism. At higher doses, it can induce significant changes in gene expression, metabolic activity, and cellular signaling pathways. In some cases, high doses of cis-3-methyl-2-hexenoic acid can lead to toxic or adverse effects, including cellular damage and metabolic dysregulation .
Metabolic Pathways
Cis-3-methyl-2-hexenoic acid is involved in several metabolic pathways, particularly those related to fatty acid metabolism. This compound can be metabolized by enzymes such as fatty acid desaturases and elongases, which modify its structure and function. Additionally, cis-3-methyl-2-hexenoic acid can influence metabolic flux and metabolite levels, leading to changes in cellular energy production and lipid synthesis .
Transport and Distribution
Within cells and tissues, cis-3-methyl-2-hexenoic acid is transported and distributed by specific transporters and binding proteins. These molecules facilitate the movement of cis-3-methyl-2-hexenoic acid across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound can affect its localization and activity, influencing cellular function and metabolism[13][13] .
Subcellular Localization
Cis-3-methyl-2-hexenoic acid is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its activity and function can be influenced by its subcellular localization, as well as by post-translational modifications and targeting signals that direct it to specific organelles. These factors can affect the overall impact of cis-3-methyl-2-hexenoic acid on cellular function and metabolism .
准备方法
Synthetic Routes and Reaction Conditions: 3-Methylhex-2-enoic acid can be synthesized through various organic synthesis methods. One common approach involves the aldol condensation of butanal with acetone, followed by dehydration to form the desired α,β-unsaturated carboxylic acid. The reaction typically requires a base such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 3-Methylhex-2-enoic acid may involve the catalytic hydrogenation of 3-methylhex-2-enal, followed by oxidation. This method allows for the large-scale production of the compound with high purity and yield .
Types of Reactions:
Oxidation: 3-Methylhex-2-enoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form saturated fatty acids using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The double bond in 3-Methylhex-2-enoic acid allows for electrophilic addition reactions, where halogens or other substituents can be added across the double bond.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: 3-Methylhex-2-enal or 3-Methylhex-2-enone.
Reduction: 3-Methylhexanoic acid.
Substitution: 3-Bromo-3-methylhexanoic acid
相似化合物的比较
2-Hexenoic acid: Similar structure but lacks the methyl group at the third position.
3-Methylpent-2-enoic acid: Similar structure but has one less carbon atom.
3-Methylhexanoic acid: Saturated version of 3-Methylhex-2-enoic acid.
Uniqueness: 3-Methylhex-2-enoic acid is unique due to its specific structure, which includes both a double bond and a methyl group at the third position. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .
属性
IUPAC Name |
3-methylhex-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-4-6(2)5-7(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWSIWWJPQHFTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-methylhex-2-enoic acid in human body odor?
A: 3-Methylhex-2-enoic acid is one of the key odoriferous compounds contributing to the characteristic scent of human body odor. It is not directly secreted by the body but is generated through the activity of a specific bacterial enzyme on odorless precursors found in axillary secretions. []
Q2: How is 3-methylhex-2-enoic acid produced in the axilla?
A: Research indicates that 3-methylhex-2-enoic acid is released from odorless glutamine conjugates present in axillary sweat. This process is mediated by an enzyme called Nα-acyl-glutamine aminoacylase (N-AGA), produced by Corynebacterium species commonly found in the underarm region. []
Q3: Why is there such variation in human body odor between individuals?
A: While 3-methylhex-2-enoic acid plays a significant role, it is not the sole determinant of body odor. Research suggests that individual differences in body odor arise from the complex interplay of various volatile carboxylic acids, including 3-methylhex-2-enoic acid. These compounds are present in varying concentrations within each individual's axillary secretions, leading to a unique "compound odor" profile. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



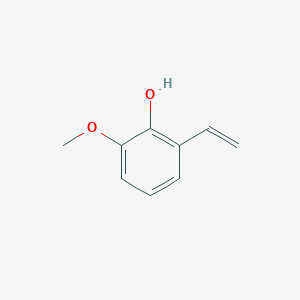
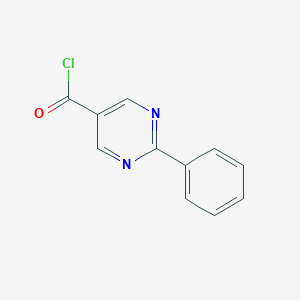
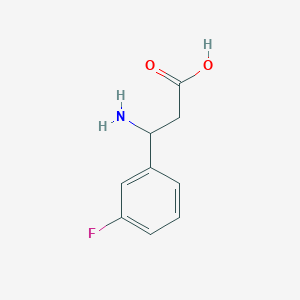
![7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B38102.png)
![2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoicacid](/img/structure/B38106.png)
![1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanone](/img/structure/B38109.png)

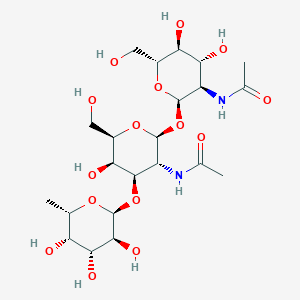
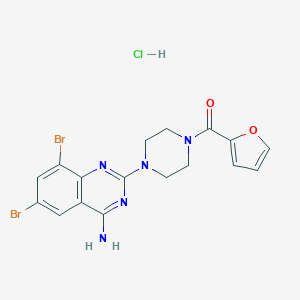
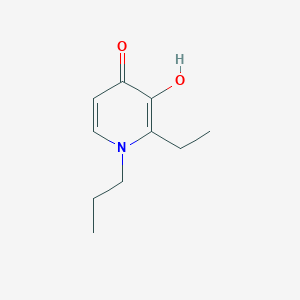
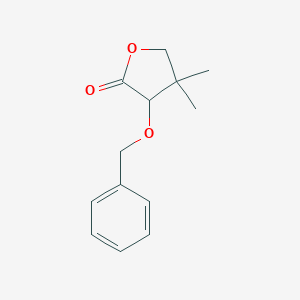
![5-Isopropyl-5H-thieno[2,3-c]pyrrole](/img/structure/B38119.png)
![(2S)-1-[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B38121.png)
